molecular formula C13H12N2O5 B562468 4-Oxo-4-(pyridin-3-yl)butanoic acid CAS No. 1076199-29-5

4-Oxo-4-(pyridin-3-yl)butanoic acid

Cat. No.: B562468
CAS No.: 1076199-29-5
M. Wt: 276.24 g/mol
InChI Key: YNRQRUZKFUEEAB-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that is succinic acid in which the hydroxy group of one of the carboxy groups is replaced by a pyridin-3-yl group . It is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 . This nicotine metabolite is commonly found in the urine of smokers .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO3 . Its InChI is InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13) . The SMILES representation is OC(=O)CCC(=O)c1cccnc1 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 179.18 . It is a powder at room temperature . The melting point is 161-162 degrees Celsius .

Scientific Research Applications

  • Structural Analysis : The molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been studied in detail through single crystal X-ray diffraction. This research helps in understanding the arrangement of molecules and their interaction patterns, contributing to materials science and chemistry (Naveen et al., 2016).

  • Supramolecular Synthons : Investigations into the crystals of N-(aryl)-succinamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have revealed unique supramolecular synthons. These findings are important for the design of new materials and drugs (PrakashShet et al., 2018).

  • Nanofluidic Devices : A derivative of this compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

  • Biomarker Analysis : It has been used as a biomarker in the study of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. This is significant for understanding the impact of smoking on health (Jing et al., 2014).

  • Drug Molecule Hydrogelators : As a simple drug compound, it has been shown to gel water under various conditions, with potential applications in drug delivery systems (Wang et al., 2007).

  • Fluorescence Properties : The compound's fluorescence properties have been studied, which is important for applications in bioimaging and sensors (Krzyżak et al., 2015).

  • Supramolecular Hydrogel Formation : Its isomers have been used to form supramolecular hydrogels with controlled microstructures and stability, useful in various applications including drug delivery (Wu et al., 2007).

  • Synthesis of Biologically Active Species : It is used in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important as biologically active species and intermediates (Uguen et al., 2021).

Safety and Hazards

The safety information for 4-Oxo-4-(pyridin-3-yl)butanoic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials to the target compound.", "Starting Materials": [ "3-Picoline", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Sodium hypochlorite", "Succinic anhydride" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 3-Picoline is added to the reaction mixture and heated under reflux to form the corresponding pyridine derivative.", "Step 3: The pyridine derivative is hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: The carboxylic acid is treated with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 5: The carboxylate salt is oxidized with hydrogen peroxide to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium borohydride to yield the corresponding alcohol.", "Step 7: The alcohol is oxidized with sodium hypochlorite to form the corresponding aldehyde.", "Step 8: The aldehyde is then reacted with succinic anhydride to form the target compound, 4-Oxo-4-(pyridin-3-yl)butanoic acid." ] }

CAS No.

1076199-29-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2

InChI Key

YNRQRUZKFUEEAB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2

Synonyms

γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 

Origin of Product

United States

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